molecular formula C25H17N3O5 B6113433 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide

Cat. No.: B6113433
M. Wt: 439.4 g/mol
InChI Key: ZQWUPVJYXLIVIP-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzoxazole ring, a nitrophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, followed by the introduction of the nitrophenyl and furan carboxamide groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Medicine: Research is conducted to evaluate its efficacy and safety as a drug candidate.

    Industry: The compound is investigated for its potential use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and nitrophenyl group are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound shares structural similarities with N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide and is also studied for its biological activity.

    N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another similar compound with potential anticancer properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O5/c1-15-6-7-17(25-27-19-4-2-3-5-22(19)33-25)14-20(15)26-24(29)23-13-12-21(32-23)16-8-10-18(11-9-16)28(30)31/h2-14H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWUPVJYXLIVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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